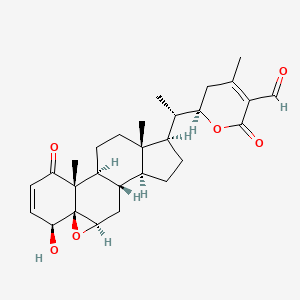
27-Dehydrowithaferin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Dehydrowithaferin A, also known as this compound, is a useful research compound. Its molecular formula is C28H36O6 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
27-Dehydrowithaferin A exhibits significant anticancer activity, primarily through the induction of apoptosis in various cancer cell lines.
Mechanism of Action:
- Apoptosis Induction: Research indicates that this compound triggers apoptosis via the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. This mechanism has been demonstrated in osteosarcoma cell lines, where the compound showed an IC50 value as low as 0.32 µM, indicating potent antiproliferative effects .
- Selective Cytotoxicity: The compound selectively targets cancer cells while sparing normal cells. For instance, studies on oral cancer cells showed that treatment with this compound resulted in significant cell death and DNA damage without affecting normal oral cells .
Case Studies:
- In a study involving osteosarcoma U2OS cells, treatment with this compound led to a marked increase in apoptosis markers such as caspase-3 activation and mitochondrial depolarization .
- Another study demonstrated that the compound induced G2/M cell cycle arrest in oral cancer cells, further supporting its role as a selective anticancer agent .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound against herpes simplex viruses.
Mechanism of Action:
- Viral DNA Polymerase Inhibition: The compound has been shown to inhibit viral DNA polymerase by binding to critical residues necessary for its function. This action suggests a novel approach for developing antiviral therapies targeting herpes viruses .
Case Studies:
- In vitro studies demonstrated that this compound effectively reduced viral replication in infected cell cultures, indicating its potential as an anti-herpetic drug candidate .
Cardiovascular Applications
The cardiovascular benefits of this compound are also being explored.
Mechanism of Action:
- Receptor Interaction: Computational modeling studies suggest that this compound interacts with several receptor proteins associated with cardiovascular diseases, including β1-adrenergic receptors and HMG-CoA reductase. These interactions may contribute to its therapeutic effects in managing cardiovascular conditions .
Case Studies:
- Pharmacophore modeling has indicated that the compound possesses significant pharmacological potential against multiple targets involved in cardiovascular disease, thus paving the way for further research into its applications in this field .
Summary Table of Applications
Propriétés
Numéro CAS |
109357-42-8 |
|---|---|
Formule moléculaire |
C28H36O6 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-carbaldehyde |
InChI |
InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,13,15-16,18-21,23-24,31H,5-6,9-12H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 |
Clé InChI |
UZJYJCDYFRLVKM-CKNDUULBSA-N |
SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)C=O |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)C=O |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)C=O |
Synonymes |
27-dehydrowithaferin A 27-DWA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















